3'-(Aminomethyl)-biphenyl-3-carboxylic acid tert-butyl ester
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Overview
Description
3'-(Aminomethyl)-biphenyl-3-carboxylic acid tert-butyl ester is an organic compound with the molecular formula C18H23NO2 It is a derivative of benzoic acid and contains both tert-butyl and aminomethyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[3-(aminomethyl)phenyl]benzoate typically involves the following steps:
Starting Materials: The synthesis begins with benzoic acid derivatives and tert-butyl alcohol.
Reaction with Aminomethyl Group: The benzoic acid derivative is reacted with an aminomethyl group under controlled conditions to introduce the aminomethyl functionality.
Esterification: The final step involves esterification with tert-butyl alcohol to form the desired compound.
Industrial Production Methods
Industrial production methods for tert-butyl 3-[3-(aminomethyl)phenyl]benzoate may involve large-scale esterification processes using optimized reaction conditions to ensure high yield and purity. These methods often utilize catalysts and specific temperature and pressure conditions to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3'-(Aminomethyl)-biphenyl-3-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
3'-(Aminomethyl)-biphenyl-3-carboxylic acid tert-butyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its functional groups.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-[3-(aminomethyl)phenyl]benzoate involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-(aminomethyl)phenylcarbamate
- Tert-butyl 4-(aminomethyl)benzoate
- Tert-butyl 3-(acetylamino)propylcarbamate
Uniqueness
3'-(Aminomethyl)-biphenyl-3-carboxylic acid tert-butyl ester is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both tert-butyl and aminomethyl groups allows for versatile applications in various fields of research and industry.
Properties
IUPAC Name |
tert-butyl 3-[3-(aminomethyl)phenyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-18(2,3)21-17(20)16-9-5-8-15(11-16)14-7-4-6-13(10-14)12-19/h4-11H,12,19H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLYAYLCRPVWNRL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=CC(=C1)C2=CC=CC(=C2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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